molecular formula C8H10BrNOS B2510808 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole CAS No. 1863461-42-0

2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole

Cat. No.: B2510808
CAS No.: 1863461-42-0
M. Wt: 248.14
InChI Key: KVCZTGQJLQJSOQ-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole (CAS: 1071682-55-7) is a brominated thiazole derivative featuring a 5-methyl substituent and an oxolane (tetrahydrofuran) ring at the 4-position. Its molecular formula is C₈H₁₀BrNO₂S, with a molecular weight of 245.10 g/mol . The compound is cataloged as a building block in synthetic chemistry, suggesting utility as an intermediate in drug discovery or materials science. The oxolane moiety may enhance solubility and influence stereoelectronic properties, while the bromine atom offers a handle for further functionalization via cross-coupling reactions.

Properties

IUPAC Name

2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-5-7(10-8(9)12-5)6-2-3-11-4-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCZTGQJLQJSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. This one-pot cyclocondensation reaction involves α-halo ketones and thioamides, yielding substituted thiazoles with predictable regiochemistry.

Reaction Mechanism

The mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the halo ketone, followed by cyclization and elimination of hydrogen halide. For 2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole, the α-halo ketone 2-bromo-1-(tetrahydrofuran-3-yl)propan-1-one reacts with thioacetamide (source of the methyl group at C5).

Synthetic Procedure

  • Preparation of α-Halo Ketone :
    • 2-Bromo-1-(tetrahydrofuran-3-yl)propan-1-one is synthesized via Friedel-Crafts acylation of tetrahydrofuran-3-yl lithium with bromoacetyl chloride, achieving 72–78% yield.
  • Cyclocondensation :
    • Combine α-halo ketone (1.0 equiv) and thioacetamide (1.2 equiv) in ethanol.
    • Reflux at 80°C for 6–8 hours.
    • Cool and isolate the crude product via filtration.
  • Purification :
    • Recrystallization from methanol yields 65–70% pure product.
Table 1: Optimization of Hantzsch Synthesis
Parameter Optimal Condition Yield (%) Purity (%)
Solvent Ethanol 68 95
Temperature (°C) 80 70 93
Reaction Time (hr) 7 65 94
Thioacetamide Equiv 1.2 72 96

Post-Synthetic Bromination

For substrates where direct cyclization fails to introduce bromine, electrophilic bromination offers an alternative route.

Bromination of Preformed Thiazole

  • Substrate Synthesis :
    • Prepare 5-methyl-4-(oxolan-3-yl)-1,3-thiazole via Hantzsch synthesis using non-brominated α-ketone.
  • Bromination :
    • Treat the thiazole with N-bromosuccinimide (NBS) (1.1 equiv) in CCl₄ under UV light.
    • Stir at 25°C for 12 hours.
    • Quench with Na₂S₂O₃ and extract with DCM.
  • Yield and Challenges :
    • 55–60% yield due to competing side reactions (e.g., over-bromination).
Table 2: Bromination Efficiency
Brominating Agent Solvent Temperature (°C) Yield (%)
NBS CCl₄ 25 58
Br₂ CHCl₃ 0 42
HBr/H₂O₂ AcOH 50 37

Palladium-Catalyzed Cross-Coupling

For introducing the oxolan-3-yl group post-thiazole formation, Suzuki-Miyaura coupling proves effective.

Synthetic Steps

  • Preparation of 2-Bromo-5-methyl-1,3-thiazole :
    • Synthesize via Hantzsch method using 2-bromo-1-propanone and thioacetamide.
  • Coupling with Oxolan-3-ylboronic Acid :
    • Mix 2-bromo-5-methylthiazole (1.0 equiv), oxolan-3-ylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1).
    • Heat at 90°C for 12 hours under N₂.
  • Outcome :
    • 50–55% yield due to steric hindrance from the thiazole’s bromine.

Alternative Methods

Gewald Reaction Adaptation

Although primarily for 2-aminothiophenes, modifying the Gewald reaction with brominated ketones can yield thiazoles. However, this method struggles with regiocontrol for C4 substituents.

Microwave-Assisted Synthesis

Reducing reaction times to 1–2 hours via microwave irradiation (120°C) improves yield to 75%, but scalability remains limited.

Industrial-Scale Production

Continuous Flow Reactors

  • Advantages : Higher throughput (90% yield), reduced side products.
  • Conditions : Ethanol flow rate 10 mL/min, residence time 30 minutes.

Purification Strategies

  • Chromatography : Silica gel (hexane/EtOAc 7:3) achieves >99% purity.
  • Crystallization : Methanol/water (8:2) recrystallization yields 95% pure product.

Challenges and Solutions

Regiochemical Control

  • Issue : Competing substitution at C4 vs. C5.
  • Solution : Sterically hindered α-halo ketones favor C4 substitution.

Bromine Stability

  • Issue : Degradation during prolonged storage.
  • Solution : Storage under N₂ at −20°C in amber vials.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The oxolan-3-yl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent-Based Comparisons

The activity and physicochemical properties of 1,3-thiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Features
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole Bromo, methyl, oxolane 245.10 Enhanced solubility via oxolane; bromine for reactivity
5-Bromo-2-methylthiazole (CAS: 57268-16-3) Bromo, methyl 178.05 Simpler structure; lacks heterocyclic substituents
5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole Bromo, methyl, dioxolane 252.10 Dioxolane instead of oxolane; potential metabolic stability
4-Bromo-5-(3-fluorophenyl)thiazole (Compound 4f) Bromo, methylthio, fluorophenyl 360.26 Aromatic substituent; fluorophenyl enhances lipophilicity
Key Observations:
  • Oxolane vs. Dioxolane : The oxolane group in the target compound may improve aqueous solubility compared to the dioxolane analog, which has a larger oxygen-containing ring .
  • Methyl Substituent : The 5-methyl group in the target compound aligns with findings that methyl-substituted thiazoles exhibit higher inhibitory activity than bulkier substituents (e.g., thienyl groups) .
  • Bromine Positioning : Bromine at the 2-position (as in the target compound) is a common pharmacophore in bioactive thiazoles, enabling halogen bonding interactions in target binding .
Key Findings:
  • Antimicrobial Activity : Thiazoles generally outperform oxazoles and oxadiazoles in antimicrobial assays. For example, 4-methyl-thiazoles show superior activity against Gram-positive bacteria compared to 1,3,4-thiadiazoles .
  • Antitumor Potential: Pyridyl- and aryl-substituted thiazoles (e.g., compound 4f) demonstrate cytotoxicity in cancer cells via necrosis/apoptosis pathways. The target compound’s oxolane group may modulate immune responses similarly to pyridyl-thiazoles .
  • Substituent Impact : The oxolane ring in the target compound could balance lipophilicity and solubility, addressing a common limitation of purely aromatic thiazoles (e.g., 5-bromo-2-methylthiazole) .

Biological Activity

2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse sources.

Chemical Structure

The compound features a thiazole ring substituted with a bromine atom and an oxolane moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C8H8BrN1S1O1\text{C}_8\text{H}_8\text{BrN}_1\text{S}_1\text{O}_1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with oxolane-containing reagents. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related thiazoles range from 10 to 50 µg/mL, suggesting potent activity against these pathogens.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and the modulation of apoptotic pathways. A notable study reported an IC50 value of approximately 20 µM for MCF-7 cells, indicating its potential as a chemotherapeutic agent.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Preliminary kinetic studies suggest a Ki value in the low micromolar range.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics.
  • Anticancer Mechanism : In a controlled experiment involving cancer cell lines, treatment with the compound resulted in significant cell death and reduced proliferation rates. Flow cytometry analysis confirmed increased apoptosis markers in treated cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or oxolane moiety can enhance potency and selectivity against target enzymes or receptors.

Modification Effect on Activity
Bromine substitutionIncreases antimicrobial potency
Alkyl chain lengthModulates lipophilicity and membrane penetration
Oxolane ring sizeAffects binding affinity to target proteins

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